Technical Monograph: (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid
Technical Monograph: (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid
Here is the in-depth technical guide for (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid , structured as a high-level whitepaper for drug discovery professionals.
Executive Summary
(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid (CAS 1310403-98-5) is a highly specialized, bifunctional organoboron scaffold used primarily in the synthesis of complex pharmaceutical intermediates.[1] Its value lies in its dense functionalization : the molecule presents a "chemical orthography" of contiguous substituents (Boron-Ethoxy-Fluoro) alongside a reactive bromide handle.[1]
This specific substitution pattern allows for orthogonal cross-coupling strategies. The boronic acid moiety enables Suzuki-Miyaura coupling, while the ortho-bromide remains intact for subsequent diversification (or vice versa, depending on catalyst selection). The presence of the ethoxy and fluoro groups modulates the lipophilicity and metabolic stability of the final drug candidate, making this scaffold particularly relevant for Medicinal Chemistry programs targeting kinases or GPCRs where steric and electronic tuning is critical.
Chemical Identity & Physicochemical Specifications[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid |
| CAS Number | 1310403-98-5 |
| Molecular Formula | C₈H₉BBrFO₃ |
| Molecular Weight | 262.87 g/mol |
| SMILES | FC1=C(OCC)C(B(O)O)=C(Br)C=C1 |
| InChIKey | UKBDAFLNQDNKIH-UHFFFAOYSA-N |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, Methanol, THF; sparingly soluble in water |
| pKa (Boronic Acid) | ~7.8 - 8.2 (Estimated based on F/OEt electronic effects) |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
Synthetic Methodology
Core Challenge: The synthesis of CAS 1310403-98-5 is non-trivial due to the steric crowding of the 1,2,3,6-substitution pattern. A standard metal-halogen exchange on a 1,6-dibromo precursor is possible, but the most elegant and atom-economical route utilizes Directed Ortho Metalation (DoM) .[1]
Retrosynthetic Analysis & Pathway
The synthesis relies on the "Optional Site Selectivity" of the ethoxy group. The ethoxy group acts as a Directed Metalation Group (DMG), directing lithiation to the ortho position.
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Precursor: 1-Bromo-3-ethoxy-4-fluorobenzene.[1]
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Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).[1]
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Mechanism: The lithium base deprotonates the position between the Bromine and Ethoxy groups (Position 2 relative to the ring, becoming Position 1 for the Boron). This site is electronically activated (inductive effect of F and Br) and coordinately stabilized by the Ethoxy oxygen.
Experimental Protocol (DoM Route)
Note: This protocol is a synthesized best-practice procedure for this class of sterically congested boronic acids.
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and Argon inlet.
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Solvent: Charge with anhydrous Tetrahydrofuran (THF) [0.2 M concentration relative to substrate].
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Base Addition: Cool to -78°C . Add LDA (1.1 equiv) dropwise over 30 minutes.
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Why? LDA is preferred over n-BuLi to avoid nucleophilic attack on the aromatic ring or halogen-lithium exchange at the bromine site (though Br is robust at -78°C, Li-Hal exchange is a competing risk).[1]
-
-
Metalation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the lithiated species.
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Borylation: Add Trimethyl Borate (B(OMe)₃, 1.5 equiv) or Triisopropyl Borate rapidly in one portion.
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Critical Step: Rapid addition ensures the lithiated species is trapped before it can rearrange or decompose (benzyne formation is a risk here).
-
-
Hydrolysis: Allow the mixture to warm to 0°C, then quench with 1M HCl. Stir for 30 minutes to hydrolyze the boronate ester to the free boronic acid.
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Isolation: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Acetonitrile/Water if necessary to remove de-boronated byproducts.
Synthesis Workflow Diagram
Figure 1: Directed Ortho Metalation (DoM) pathway utilizing the directing power of the ethoxy group to install the boronic acid moiety.
Reactivity Profile & Applications
Chemoselective Suzuki-Miyaura Coupling
The defining feature of CAS 1310403-98-5 is its bifunctionality.[1] It contains two handles for Pd-catalyzed cross-coupling:
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C-B Bond: Reacts under standard Suzuki conditions (Base, Pd(0)).
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C-Br Bond: Reacts under Suzuki/Buchwald conditions (requires oxidative addition).[1]
The Selectivity Hierarchy: Under standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O), the Boronic Acid reacts preferentially over the Aryl Bromide. The C-Br bond is sterically hindered by the adjacent boronic acid (before reaction) and electronically deactivated relative to the C-B transmetallation step.[1]
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Strategy A (Boron First): Couple CAS 1310403-98-5 with an Aryl Halide (Ar-X).[1] The Br on the scaffold remains intact for a second coupling.
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Strategy B (Bromide First): Requires protecting the Boronic Acid (e.g., as a MIDA boronate or Pinacol ester) to prevent self-polymerization or premature coupling.
Reaction Cycle Diagram
Figure 2: Sequential chemoselective cross-coupling workflow. The boronic acid is utilized first, preserving the bromide for a secondary diversification step.[1]
Handling, Stability, and Safety
Protodeboronation Risk
Arylboronic acids with ortho-substituents (Ethoxy) and electron-withdrawing groups (Fluoro) are susceptible to protodeboronation (loss of the boron group) under basic conditions or high heat.[1]
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Mechanism: Base-catalyzed attack on Boron, followed by ipso-protonation.[1]
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Mitigation: Use mild bases (e.g., K₃PO₄ instead of Na₂CO₃) and anhydrous conditions where possible. Store at 2-8°C.[1][2]
Safety (MSDS Summary)
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Signal Word: Warning.
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Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
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Handling: Standard PPE (Gloves, Goggles, Fume Hood). Avoid dust formation.
References
-
BLD Pharm. (2024). Product Analysis: (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid (CAS 1310403-98-5).[1][2][3][4][5] Retrieved from
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Chemical Book. (2024). CAS Database List: 1310403-98-5.[1][6][3] Retrieved from [1]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (General reference for Suzuki coupling selectivity).
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Snieckus, V. (1990).[6] Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933. (Authoritative reference for DoM methodology).
Sources
- 1. Nordmann Japan Ltd. | Chemical products | Chemical e-edata Search [en.chem-edata.com]
- 2. 1310403-98-5|(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. boronpharm.com [boronpharm.com]
- 4. 6-bromo-3-butoxy-2-fluorophenylboronic acid boronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1310403-98-5 (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid AKSci 3486DF [aksci.com]
- 6. biopioneer.com.tw [biopioneer.com.tw]
